molecular formula C26H16O2S2 B184640 9,10-Anthracenedione, 1,5-bis(phenylthio)- CAS No. 55879-96-4

9,10-Anthracenedione, 1,5-bis(phenylthio)-

Cat. No. B184640
CAS RN: 55879-96-4
M. Wt: 424.5 g/mol
InChI Key: JGDLEVAYNWLIKN-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,5-bis(phenylthio)-, also known as Dibenzothiophenequinone (DBTQ), is a synthetic organic compound that has gained attention in scientific research due to its unique chemical properties. DBTQ has a molecular formula of C26H16O2S2 and a molecular weight of 448.54 g/mol. This compound is widely used in various fields of research, including the study of organic synthesis, materials science, and medicinal chemistry.

Mechanism Of Action

The mechanism of action of DBTQ is not well understood. However, it is believed that DBTQ acts as an oxidant and can react with various nucleophiles, such as thiols and amines. This reactivity makes DBTQ a useful tool for organic synthesis and materials science.

Biochemical And Physiological Effects

DBTQ has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit some cytotoxicity towards cancer cells in vitro. Further studies are needed to investigate the potential therapeutic applications of DBTQ.

Advantages And Limitations For Lab Experiments

DBTQ has several advantages for use in laboratory experiments. It is a stable and relatively inexpensive compound that is readily available. Moreover, it has a wide range of reactivity, making it a versatile tool for organic synthesis and materials science. However, DBTQ also has some limitations. It is a toxic compound, and appropriate safety precautions must be taken when handling it. In addition, its reactivity can make it difficult to control in some reactions.

Future Directions

There are several future directions for research involving DBTQ. One potential area of research is the development of new synthetic methods for DBTQ and its derivatives. Another area of research is the investigation of the biochemical and physiological effects of DBTQ, particularly its potential as a therapeutic agent for cancer. Moreover, the use of DBTQ in materials science and the development of new materials with unique properties is an area of research that is likely to continue to grow in the future.

Scientific Research Applications

DBTQ has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of various organic compounds, including heterocyclic compounds and natural products. In addition, DBTQ has been used as a building block for the synthesis of materials with unique optical and electronic properties. Moreover, DBTQ has been used as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.

properties

CAS RN

55879-96-4

Product Name

9,10-Anthracenedione, 1,5-bis(phenylthio)-

Molecular Formula

C26H16O2S2

Molecular Weight

424.5 g/mol

IUPAC Name

1,5-bis(phenylsulfanyl)anthracene-9,10-dione

InChI

InChI=1S/C26H16O2S2/c27-25-20-14-8-16-22(30-18-11-5-2-6-12-18)24(20)26(28)19-13-7-15-21(23(19)25)29-17-9-3-1-4-10-17/h1-16H

InChI Key

JGDLEVAYNWLIKN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SC5=CC=CC=C5

Other CAS RN

55879-96-4

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The yellow pleochroic 1,5-bis(phenylthio)anthraquinone was prepared as follows: Two equivalents (2.2 g) mercaptobenzene were added to 30 g NN'Dimethylformamide, 5 g potassium carbonate, one equivalent (2.7 g) 1,5-dichloroanthraquinone and heated to reflux for 4 hours, after which 100 ml methanol were added after cooling to 80° C. Upon collecting the crystalline product by filtration, chromatography on alumina using toluene-methanol, and drying, the bright yellow orange crystalline product was obtained.
Quantity
2.2 g
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[Compound]
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NN'Dimethylformamide
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30 g
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5 g
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2.7 g
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100 mL
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Synthesis routes and methods II

Procedure details

1,5-Dichloroanthraquinone (100 parts) is added at room temperature with stirring to a mixture of dimethylformamide (474 parts), thiophenol (135 parts) and potassium carbonate (63 parts). The suspension is heated at 125° C. for 3 hours, cooled to room temperature and then cooled to 5° C. for 1 hour. The precipitate is filtered off and washed with a 50/50 mixture of 95% ethanol and 8% sodium hydroxide solution (2×250 parts). The filter cake is then slurried with a further 500 parts of the ethanol/sodium hydroxide solution mixture. After stirring at room temperature for 1 hour, the precipitate is filtered off and washed again with ethanol/sodium hydroxide solution mixture (5×100 parts), followed by water (250 parts) containing glacial acetic acetic acid (25 parts) and finally water (3×250 parts). The filter-cake is dried at 70° C. giving 140.4 parts of 1,5-bis(phenylthio) anthraquinone, mp (melting point) 256° C.
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